4-Hydroxy-N-isopropyl-2-methoxy-benzamide
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Overview
Description
4-Hydroxy-N-isopropyl-2-methoxy-benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-Hydroxybenzoic acid and isopropylamine.
Dehydrating Agent: Commonly used agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-isopropyl-2-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Hydroxy-N-isopropyl-2-methoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-isopropyl-2-methoxy-benzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
Uniqueness
4-Hydroxy-N-isopropyl-2-methoxy-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)12-11(14)9-5-4-8(13)6-10(9)15-3/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
ZPEWYNKZDADYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
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